molecular formula C12H8ClN3OS B14908307 3-((6-Chloropyridin-3-yl)methyl)thieno[3,2-d]pyrimidin-4(3h)-one

3-((6-Chloropyridin-3-yl)methyl)thieno[3,2-d]pyrimidin-4(3h)-one

Cat. No.: B14908307
M. Wt: 277.73 g/mol
InChI Key: XCKCUTINDVKEOS-UHFFFAOYSA-N
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Description

3-((6-Chloropyridin-3-yl)methyl)thieno[3,2-d]pyrimidin-4(3H)-one is a heterocyclic compound featuring a thieno[3,2-d]pyrimidin-4(3H)-one core fused with a 6-chloropyridine moiety via a methylene bridge. The thieno-pyrimidinone scaffold is recognized for its pharmacological versatility, including antimicrobial, anticancer, and anti-inflammatory activities . The 6-chloropyridinyl group enhances lipophilicity and may improve target binding through halogen interactions .

Properties

Molecular Formula

C12H8ClN3OS

Molecular Weight

277.73 g/mol

IUPAC Name

3-[(6-chloropyridin-3-yl)methyl]thieno[3,2-d]pyrimidin-4-one

InChI

InChI=1S/C12H8ClN3OS/c13-10-2-1-8(5-14-10)6-16-7-15-9-3-4-18-11(9)12(16)17/h1-5,7H,6H2

InChI Key

XCKCUTINDVKEOS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1CN2C=NC3=C(C2=O)SC=C3)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((6-Chloropyridin-3-yl)methyl)thieno[3,2-d]pyrimidin-4(3H)-one typically involves the cyclization of 3-amino-thiophene-2-carboxamide derivatives. One common method includes heating these derivatives with formic acid or triethyl orthoformate, which facilitates the formation of the thienopyrimidine core . Another approach involves the reaction of 3-amino-thiophene-2-carboxamides with 2,2,6-trimethyl-4H-1,3-dioxin-4-one in xylene, followed by cyclization with pyrrolidine in toluene using calcium chloride as a desiccant .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.

Chemical Reactions Analysis

Types of Reactions

3-((6-Chloropyridin-3-yl)methyl)thieno[3,2-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be employed to modify the pyrimidine ring or the chloropyridinylmethyl substituent.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions, often in the presence of a base such as potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the chloropyridinylmethyl position.

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

The compound’s structural analogs vary in substituents, substitution patterns, and fused heterocycles, leading to distinct physicochemical and biological profiles. Key comparisons include:

Table 1: Physicochemical Properties of Selected Analogs
Compound Name/Structure Substituents/Modifications Melting Point (°C) Molecular Weight (g/mol) Key Features Reference
3-((6-Chloropyridin-3-yl)methyl)thieno[3,2-d]pyrimidin-4(3H)-one (Target) 6-Chloropyridin-3-ylmethyl Not reported ~307.7* Chloropyridine enhances lipophilicity
3-[(6-Chloro-2-pyridinyl)amino]thieno[3,2-d]pyrimidin-4(3H)-one 6-Chloro-2-pyridinylamino Not reported 282.71 Amino linker; positional isomer
7,9-Bis(4-methoxyphenyl)-pyrido-thieno-pyrimidin-4(3H)-one (6d) Bis(4-methoxyphenyl), pyrido fusion 228–230 ~573.6* High melting point due to chloro group
2,6-Bis(3-methoxyphenyl)-3-methylthieno[3,2-d]pyrimidin-4(3H)-one (3a) Bis(3-methoxyphenyl), methyl 148–150 393.45 Lower melting point vs. hydroxylated
2-(1H-1,2,4-Triazol-1-yl)-thieno[2,3-d]pyrimidin-4(3H)-one (6h) 1,2,4-Triazole substituent Not reported ~233.2* High fungicidal activity (92% at 50 mg/L)
3-Ethyl-2-mercapto-6-methylthieno[2,3-d]pyrimidin-4(3H)-one Ethyl, mercapto, methyl Not reported 242.34 Sulfur-rich; potential redox activity

*Molecular weight calculated based on formula.

Key Observations:
  • Substituent Effects : Chloro groups (e.g., 6d and target compound) correlate with higher melting points and stability compared to methoxy or methyl groups .
  • Linker Flexibility: The methylene bridge in the target compound may enhance conformational flexibility compared to rigid amino linkers (e.g., ).
  • Bioactivity : Triazole-substituted analogs (e.g., 6h) exhibit potent fungicidal activity, suggesting that electron-deficient heterocycles improve biological targeting .
Key Observations:
  • Triazole Efficacy : The high fungicidal activity of 6h highlights the importance of heterocyclic substituents in enhancing bioactivity .

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